4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13530624
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine -](/images/structure/VC13530624.png)
Specification
Molecular Formula | C10H10ClN3 |
---|---|
Molecular Weight | 207.66 g/mol |
IUPAC Name | 4-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C10H10ClN3/c11-9-8-3-4-14(5-7-1-2-7)10(8)13-6-12-9/h3-4,6-7H,1-2,5H2 |
Standard InChI Key | DKEISTFEIIXFRF-UHFFFAOYSA-N |
SMILES | C1CC1CN2C=CC3=C2N=CN=C3Cl |
Canonical SMILES | C1CC1CN2C=CC3=C2N=CN=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine (molecular formula: C₁₀H₁₁ClN₄) features a bicyclic pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a cyclopropylmethyl substituent at the 7-position. The cyclopropylmethyl group introduces steric bulk and conformational rigidity, which are critical for modulating interactions with kinase active sites .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 222.67 g/mol |
Melting Point | 228–231°C (estimated) |
Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s low aqueous solubility necessitates formulation with organic co-solvents for in vitro and in vivo studies .
Synthetic Methodologies
Parent Compound Synthesis
The unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically synthesized via a multi-step sequence involving:
-
Condensation: 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene .
-
Cyclization: Treatment with formamidine acetate under basic conditions induces cyclization to the pyrrolo[2,3-d]pyrimidine core .
-
Chlorination: Phosphorus oxychloride introduces the 4-chloro substituent .
Table 2: Optimization of Alkylation Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Minimizes side reactions |
Base | NaH (1.2 equiv) | Ensures deprotonation |
Solvent | Anhydrous DMF | Enhances reactivity |
Pharmacological Applications
Role in Kinase Inhibitor Development
The compound serves as a key intermediate in synthesizing selective JAK1 inhibitors (e.g., PF-04965842) and CSF1R antagonists . The cyclopropylmethyl group confers:
-
Enhanced Selectivity: Steric hindrance reduces off-target binding to JAK2 and JAK3 .
-
Improved Pharmacokinetics: Increased lipophilicity enhances blood-brain barrier penetration for neurological applications .
Structure-Activity Relationship (SAR) Insights
-
Position 4 (Chloro): Critical for hydrogen bonding with kinase hinge regions. Replacement with other halogens diminishes potency .
-
Position 7 (Cyclopropylmethyl): Optimizes hydrophobic interactions with allosteric pockets, as confirmed by X-ray crystallography .
Table 3: Comparative Inhibitory Activity (IC₅₀)
Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 |
---|---|---|
JAK1 | 0.8 | — |
JAK2 | 420 | 525-fold |
CSF1R | 1.2 | — |
Recent Advances and Future Directions
Crystallographic Studies
Recent X-ray structures (PDB: 8A4F) reveal that 4-chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives stabilize the DFG-out conformation of JAK1, a mechanism distinct from ATP-competitive inhibitors .
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA-based systems) is being explored to improve solubility and reduce hepatic first-pass metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume